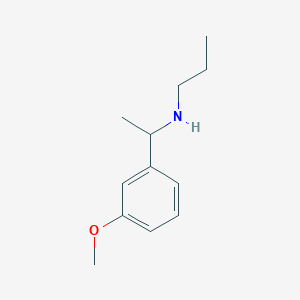
N-(1-(3-Methoxyphenyl)ethyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(3-Methoxyphenyl)ethyl)propan-1-amine is an organic compound with the molecular formula C12H19NO It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethyl chain and a propan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-Methoxyphenyl)ethyl)propan-1-amine typically involves the reaction of 3-methoxyphenylacetonitrile with propan-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100-150°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-Methoxyphenyl)ethyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of halogenated derivatives or alkyl-substituted compounds.
Scientific Research Applications
N-(1-(3-Methoxyphenyl)ethyl)propan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antidepressant or analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-(3-Methoxyphenyl)ethyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(3-Methoxyphenyl)ethyl)-3-phenylpropan-1-amine
- N-ethyl-N-methyl-1-propanamine
- N-(1-(3-Methoxyphenyl)ethyl)-1-(propan-2-yl)piperidin-4-amine
Uniqueness
N-(1-(3-Methoxyphenyl)ethyl)propan-1-amine is unique due to its specific structural features, such as the methoxy group on the phenyl ring and the ethyl chain connected to the propan-1-amine group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
727968-53-8 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-4-8-13-10(2)11-6-5-7-12(9-11)14-3/h5-7,9-10,13H,4,8H2,1-3H3 |
InChI Key |
JPIAIARTLGDOET-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13637509.png)
![3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13637513.png)
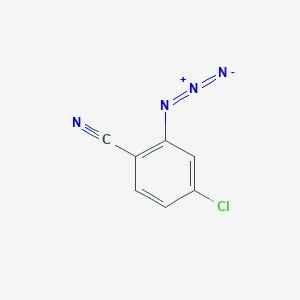

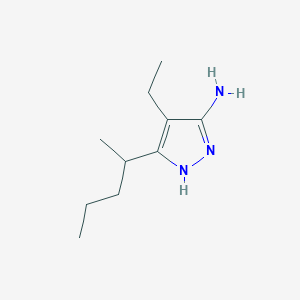
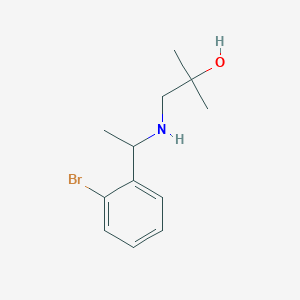
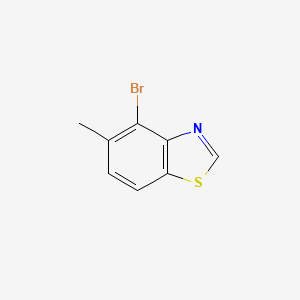

![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-1-amine](/img/structure/B13637540.png)
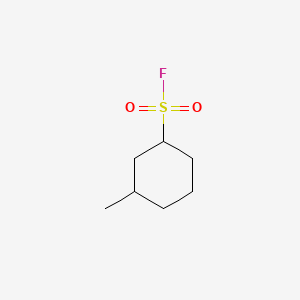
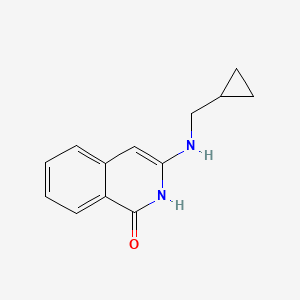

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13637569.png)

